N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The compound N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide (hereafter referred to as Compound A) is a pyrazolo[4,3-d]pyrimidine derivative characterized by a sulfur-linked acetamide moiety and a 4-fluorobenzyl substituent on the heterocyclic core. Its structure features a 4-ethoxyphenyl group on the acetamide nitrogen, which distinguishes it from analogs with other aryl or alkyl substituents.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(3)29-31)28-25(30(24(23)33)14-17-6-8-18(26)9-7-17)35-15-21(32)27-19-10-12-20(13-11-19)34-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPMTOLXUFSJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups, and finally, the attachment of the sulfanylacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with molecular targets within biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrazolo[4,3-d]pyrimidine Cores
Compound A shares its core structure with several analogs, differing primarily in substituents on the benzyl and acetamide groups. Key analogs include:
Key Observations :
- Acetamide Substituents : The 4-ethoxyphenyl group in Compound A introduces an electron-donating ethoxy group, which may alter electronic properties and hydrogen-bonding capacity relative to the 3-methylphenyl group in or the 4-fluorophenyl group in .
Functional Group Variations in Sulfanylacetamide Linkages
Compounds with analogous sulfanylacetamide moieties but divergent cores include:
- 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide : Features a thieno[3,2-d]pyrimidine core instead of pyrazolo-pyrimidine. The trifluoromethoxy group may confer metabolic stability but reduce solubility compared to Compound A .
Computational Similarity Analysis
- Tanimoto Similarity: Using molecular fingerprints (e.g., Morgan or MACCS), Compound A shows moderate similarity (~60–70%) to pyrazolo-pyrimidine analogs , but lower similarity (~40%) to thieno-pyrimidine derivatives due to core differences .
Implications for Bioactivity and Selectivity
- Kinase Inhibition : The pyrazolo[4,3-d]pyrimidine core is associated with kinase modulation (e.g., EGFR or CDK inhibitors). Substituent variations in Compound A versus may target different kinases or alter potency .
- Cross-Reactivity: Structural similarities between Compound A and analogs could lead to cross-reactivity in assays, as seen in immunoassays for related compounds .
Biological Activity
N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems and potential therapeutic uses.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethoxy and fluorophenyl groups may enhance its pharmacological profile.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 429.4 g/mol |
| XLogP3-AA | 2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 9 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have shown promising results in inhibiting cancer cell proliferation across various cell lines.
Case Study:
In a study evaluating the cytotoxicity of pyrazolo derivatives against cancer cell lines such as MCF7 and HCT116, certain compounds demonstrated IC50 values as low as 0.01 µM, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. A related study synthesized ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl derivatives and tested them against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity .
Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | Staphylococcus aureus | 20 |
| Compound C | Pseudomonas aeruginosa | 18 |
While specific mechanisms for N-(4-ethoxyphenyl)-2-{...} are yet to be fully elucidated, similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial growth. The inhibition of cyclin-dependent kinases (CDKs) is a notable pathway through which these compounds exert their anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
